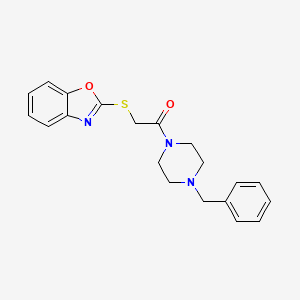

![molecular formula C14H12FNO2 B4553482 4-[(4-fluorobenzyl)oxy]benzamide](/img/structure/B4553482.png)

4-[(4-fluorobenzyl)oxy]benzamide

Vue d'ensemble

Description

4-[(4-fluorobenzyl)oxy]benzamide is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 245.08520679 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticholinesterase Activity

4-[(4-fluorobenzyl)oxy]benzamide derivatives have shown significant activity against acetylcholinesterase (AChE), an enzyme crucial in neurochemistry. A study found that introducing a benzyloxy moiety, specifically the 7-(4-fluorobenzyl)oxy moiety, significantly improved anti-AChE activity. This suggests its potential in treating conditions like Alzheimer's disease where AChE inhibitors are relevant (Ghanei-Nasab et al., 2016).

Radioisotope Labeling for Neuroleptics

This compound derivatives have been used in the synthesis of radioisotopes for neuroleptics, which are drugs used to treat psychiatric disorders. The synthesis of o- and p- [18F]fluorobenzyl bromides, derived from this compound, has been effective in labeling neuroleptics for research purposes, especially in positron emission tomography (PET) imaging studies (Hatano et al., 1991).

Dopamine D2 Receptor Studies

This compound has been utilized in the synthesis of benzamides for studying the dopamine D2 receptor, which is significant in understanding various neurological and psychiatric conditions. Research indicates that 18F-labeled analogues of certain derivatives can be potential candidates for PET imaging studies, providing insights into dopamine-related pathologies (Mach et al., 1993).

Anticancer Applications

Some derivatives of this compound have been explored for their anticancer properties. These compounds showed promising cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Vallri et al., 2020).

Organic Solar Cells

In the field of materials science, derivatives of this compound, such as benzyl and fluorinated benzyl side chains, have been synthesized and used in non-fullerene acceptors for organic solar cells. This application demonstrates its utility in improving energy conversion efficiency in solar cell technology (Nazari et al., 2018).

Antimicrobial Activity

Certain benzamide derivatives including the p-fluorobenzyl variant have shown significant antimicrobial activity. These compounds have been found effective against bacterial strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA), and exhibit antifungal properties (Kuş et al., 2009).

Crystal Structure and Morphology Studies

These compounds have also been studied for their crystal structures and morphology, contributing to a better understanding of molecular interactions and properties in solid-state chemistry. This research is crucial for designing new materials with specific physical and chemical properties (Goel et al., 2017).

Microwave Assisted Synthesis

The synthesis of benzamide compounds using microwave-assisted techniques has been explored, showing that this method reduces reaction time and improves yield, which is significant for the efficient production of these compounds (Khadse & Chatpalliwar, 2017).

Hydrogelation Studies

Fluorine substitution in benzyl-diphenylalanine, a derivative of this compound, has shown a remarkable effect on supramolecular hydrogelation, which is important in material science and drug delivery systems (Wu et al., 2015).

NR2B-selective NMDA Receptor Antagonist Synthesis

This compound has been used in the synthesis of NR2B-selective NMDA receptor antagonists, labeled with carbon-11 for PET imaging. This application is crucial for studying neurological disorders and the brain's receptor systems (Labas et al., 2009).

Orientations Futures

The future directions for research on “4-[(4-fluorobenzyl)oxy]benzamide” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity and mechanism of action, and evaluation of its potential applications in various fields. This could involve experimental studies as well as computational modeling .

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFVQTLQFWOEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4553401.png)

![1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4553411.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553417.png)

![N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide](/img/structure/B4553428.png)

![2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4553437.png)

![N-[(2Z,4Z)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B4553447.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]benzamide](/img/structure/B4553461.png)

![1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4553469.png)

![3-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B4553475.png)

![6-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4553489.png)